

An In-depth Technical Guide on the Solubility and Stability of 4-Bromoisothiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromoisothiazole

Cat. No.: B1276463

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, and the recommended methodologies for determining the solubility and stability of **4-Bromoisothiazole**. Given the limited availability of specific quantitative data in public literature, this document emphasizes the experimental protocols required to generate these crucial parameters for research and development.

Core Properties of 4-Bromoisothiazole

A summary of the key physical and chemical properties of **4-Bromoisothiazole** is presented below. This data is essential for its handling, storage, and use in experimental settings.

Property	Value	Reference(s)
CAS Number	24340-77-0	[1]
Molecular Formula	C ₃ H ₂ BrNS	[1]
Molecular Weight	164.03 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	32 °C	
Boiling Point	83.5 ± 23.0 °C at 760 mmHg	
Purity	≥95% (NMR) to ≥98%	[2] [3]
Storage Conditions	Store at room temperature or 0-8 °C, sealed in a dry environment.	[2] [3]
SMILES	C1=C(C=NS1)Br	[1]
InChI Key	XAGKUQWKQVTDSK-UHFFFAOYSA-N	

Solubility Profile

Quantitative solubility data for **4-Bromoisothiazole** in common organic solvents and aqueous media is not extensively reported in peer-reviewed literature. However, based on the general properties of isothiazole and its derivatives, a qualitative assessment can be made. Isothiazole, the parent compound, is described as sparingly soluble in water and miscible with most organic solvents^[4]. It is anticipated that **4-Bromoisothiazole** will exhibit similar behavior, with good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF, and lower solubility in nonpolar solvents and water.

To obtain precise solubility data, a systematic experimental determination is required.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.^[5]

Materials:

- **4-Bromoisothiazole**
- A range of solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, methanol, ethanol, acetonitrile, DMSO)
- Scintillation vials or glass flasks with screw caps
- Thermostatically controlled shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
- Analytical balance

Procedure:

- Preparation of Saturated Solutions: Add an excess amount of **4-Bromoisothiazole** to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.
- Solvent Addition: Add a known volume of each selected solvent to the respective vials.
- Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient duration to reach equilibrium, typically 24 to 72 hours.
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
- Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
- Analysis:

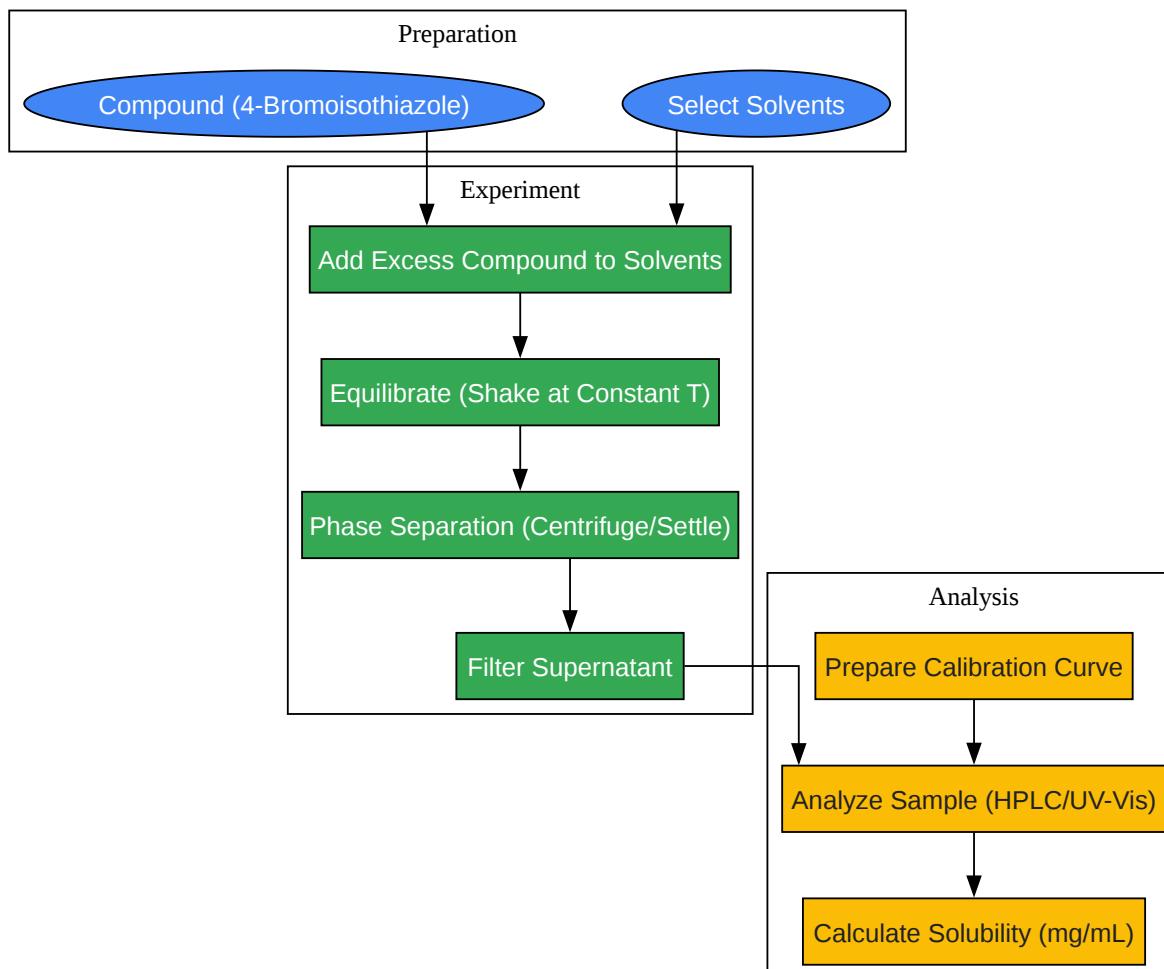
- HPLC Method: Prepare a calibration curve of **4-Bromoisothiazole** of known concentrations. Dilute the filtered sample with a suitable mobile phase and inject it into the HPLC system. Determine the concentration from the calibration curve.
- UV-Vis Spectrophotometry: If **4-Bromoisothiazole** has a suitable chromophore, prepare a calibration curve based on the absorbance at its λ_{max} . Dilute the filtered sample and measure its absorbance to determine the concentration.
- Calculation of Solubility: The solubility is reported in mg/mL or mol/L.

Stability Profile

The stability of **4-Bromoisothiazole** is a critical parameter for its storage, handling, and application, particularly in drug development. While specific degradation kinetics are not publicly available, isothiazole derivatives, such as isothiazolinones, are known to be stable in acidic conditions but can degrade in alkaline solutions[6]. A comprehensive stability assessment should involve forced degradation studies and long-term stability testing under various conditions.

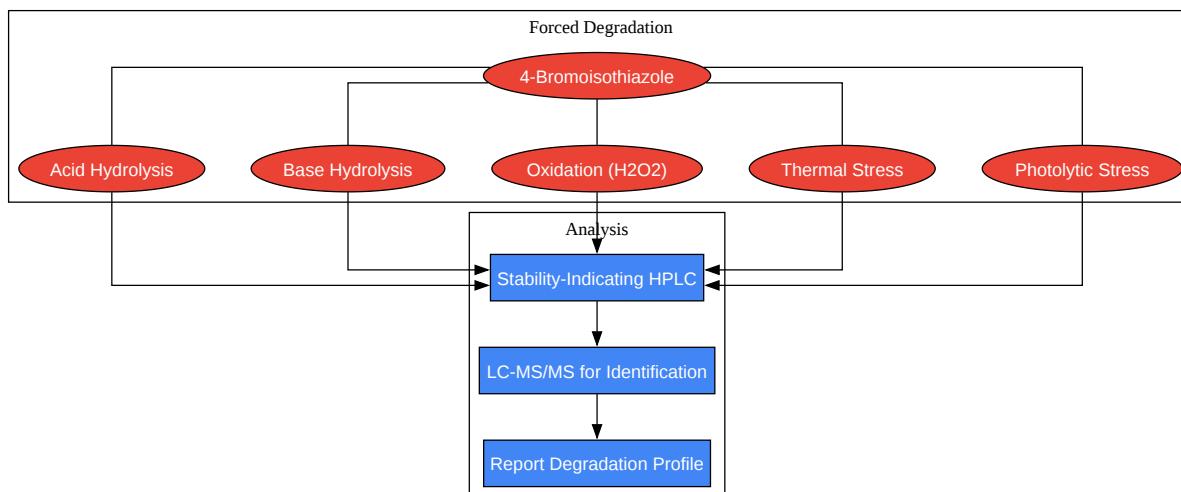
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[7][8]

Materials:


- **4-Bromoisothiazole**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- A suitable oven for thermal stress
- A photostability chamber
- HPLC-MS/MS system for analysis and identification of degradation products

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **4-Bromoisothiazole** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
 - Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at a controlled temperature (e.g., 60°C) for a set time.
 - Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
 - Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 105°C) for a specified duration (e.g., 48 hours).
 - Photolytic Degradation: Expose the solid compound or its solution to UV and visible light in a photostability chamber.
- Sample Analysis:
 - Analyze the stressed samples at various time points using a stability-indicating HPLC method.
 - Compare the chromatograms of the stressed samples with that of an unstressed control solution.
 - Use LC-MS/MS to identify the mass-to-charge ratio (m/z) of any degradation products to aid in their structural elucidation.


Visualized Workflows

The following diagrams illustrate the logical workflows for determining the solubility and stability of a chemical compound such as **4-Bromoisothiazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Stability Assessment.

Conclusion

While specific quantitative data on the solubility and stability of **4-Bromoisothiazole** is sparse in the public domain, this guide provides the necessary framework for researchers to determine these critical parameters. By following the detailed experimental protocols for solubility determination and forced degradation studies, scientists and drug development professionals can generate the data required for informed decision-making in their research and development activities. The provided workflows offer a clear visual representation of the necessary steps for a thorough physicochemical characterization of **4-Bromoisothiazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-isothiazole | C3H2BrNS | CID 5200358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 5. who.int [who.int]
- 6. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Solubility and Stability of 4-Bromoisothiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276463#solubility-and-stability-of-4-bromoisothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com